N-(2-chlorophenyl)-2-(3-hydroxy-1,2-dihydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide
Description
N-(2-Chlorophenyl)-2-(3-hydroxy-1,2-dihydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a polycyclic aromatic compound featuring a naphtho-diazepine core fused with an acetamide substituent. The structure includes a 2-chlorophenyl group attached to the acetamide nitrogen and a hydroxyl group at position 3 of the dihydronaphthodiazepine ring.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-13-7-1-2-8-14(13)23-18(25)11-17-20(26)24-16-10-4-6-12-5-3-9-15(22-17)19(12)16/h1-10,17,22H,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSRYBRCIUQRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Naphtho-Diazepine Derivatives
- N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide (CAS: 1009672-77-8) Key Differences: The ethoxyphenyl substituent replaces the 2-chlorophenyl group, and the diazepine ring is fully saturated with a ketone (3-oxo) instead of a hydroxyl group. The oxo group may reduce hydrogen-bonding capacity compared to the hydroxyl group in the target compound .
N-(4-Methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide
Substituted Acetamide Derivatives
- 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Key Differences: The diazepine ring is absent; instead, a thiadiazole ring is present. The 2-chlorophenyl group is retained.
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Key Differences: A benzothiazole ring replaces the diazepine core, with a trifluoromethyl group enhancing electron-withdrawing effects.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target compound lacks reported melting point data, but analogues with chlorophenyl groups (e.g., 2-(2-chlorophenyl)-N-(5-mercaptothiadiazol)acetamide) show higher melting points (>200°C), likely due to strong intermolecular hydrogen bonding .
- IR spectra for diazepine derivatives typically show C=O stretches near 1700 cm⁻¹, while hydroxyl groups exhibit broad O–H stretches around 3200 cm⁻¹ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
